3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid
Description
3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid is a synthetic small molecule featuring a benzoic acid core linked via a sulfonyl group to a piperazine ring substituted with a benzodioxole methyl group.
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c22-19(23)15-2-1-3-16(11-15)28(24,25)21-8-6-20(7-9-21)12-14-4-5-17-18(10-14)27-13-26-17/h1-5,10-11H,6-9,12-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKCEPDFHSCUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
| Compound Name / ID | Core Structure Differences vs. Target Compound | Key Properties / Findings | Reference |
|---|---|---|---|
| Compound4 (): 3-(4-(Benzodioxol-5-ylmethyl)piperazin-1-yl)-1-(4-chlorobenzyl)pyrrolidine-2,5-dione | Replaces sulfonyl benzoic acid with pyrrolidinedione and 4-Cl-benzyl | • Higher metabolic oxidation on benzodioxole (hydroxylation observed) | |
| HT-3 (): 4-(Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone | Sulfonyl group replaced with benzothiophene sulfone methanone | • 45% synthetic yield; antiviral activity via BST2 induction | |
| 2-(4-(Benzodioxol-5-ylmethyl)piperazin-1-yl)pyrimidine () | Pyrimidine replaces benzoic acid sulfonyl | • 86% synthetic yield; crystalline solid with confirmed NMR | |
| Norbo-25/26 (): Exo/endo-N-(3-(Benzodioxol-5-ylmethyl)piperazin-1-yl)propyl)norbornene-2-carboxamide | Piperazine linked to norbornene-carboxamide via propyl chain | • Serotonin receptor ligands; stereochemistry (exo/endo) impacts binding | |
| 3-(Benzodioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane () | Bicyclic oxa-aza scaffold replaces piperazine-sulfonyl benzoic acid | • 97.5% HPLC purity; rigid structure may improve target selectivity |
Physicochemical and Metabolic Comparisons
Table 2: Physicochemical Properties of Selected Compounds
*Estimated based on structural formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
